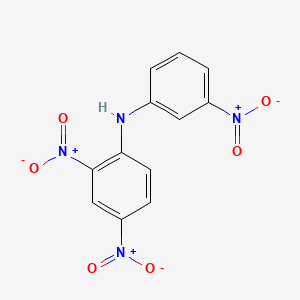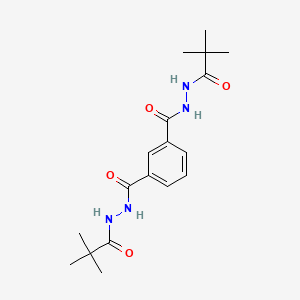
2,4-Dinitro-N-(3-nitrophenyl)aniline
Vue d'ensemble
Description
2,4-Dinitro-N-(3-nitrophenyl)aniline: is an organic compound with the molecular formula C12H8N4O6 and a molecular weight of 304.22 g/mol . It is characterized by the presence of nitro groups at the 2 and 4 positions on one phenyl ring and an additional nitro group on the 3 position of the other phenyl ring. This compound is known for its applications in various fields, including chemical synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitro-N-(3-nitrophenyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with 3-nitroaniline under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials. The process may include steps such as purification through recrystallization and drying to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitro-N-(3-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like in the presence of a catalyst such as .
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.
Major Products Formed:
Reduction: Formation of 2,4-diamino-N-(3-aminophenyl)aniline.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dinitro-N-(3-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties.
Biology and Medicine: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-N-(3-nitrophenyl)aniline involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving electron transfer and the formation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
- 2,4-Dinitroaniline
- 3,4-Dinitroaniline
- 2,6-Dinitroaniline
Comparison: 2,4-Dinitro-N-(3-nitrophenyl)aniline is unique due to the presence of three nitro groups, which impart distinct chemical reactivity and properties compared to other dinitroaniline derivatives. This compound’s specific arrangement of nitro groups allows for unique interactions in chemical reactions and applications .
Propriétés
IUPAC Name |
2,4-dinitro-N-(3-nitrophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)9-3-1-2-8(6-9)13-11-5-4-10(15(19)20)7-12(11)16(21)22/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODVHYWDNZZHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242663 | |
| Record name | 2,4-Dinitro-N-(3-nitrophenyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
970-91-2 | |
| Record name | 2,4-Dinitro-N-(3-nitrophenyl)benzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitro-N-(3-nitrophenyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B6050891.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B6050904.png)



![(2,5-difluorophenyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6050929.png)
![[2-(2-Methoxyethyl)-1,3-benzoxazol-6-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6050933.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-3-nitrobenzenesulfonohydrazide](/img/structure/B6050941.png)
![1-(SEC-BUTYL)-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B6050953.png)
![5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6050956.png)
![2,4-dimethoxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6050963.png)
![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
